3-Amino-2-chloro-5-nitronaphthalene-1,4-dione 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 50711-47-2
VCID: VC15926688
InChI: InChI=1S/C10H5ClN2O4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H,12H2
SMILES:
Molecular Formula: C10H5ClN2O4
Molecular Weight: 252.61 g/mol

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione

CAS No.: 50711-47-2

Cat. No.: VC15926688

Molecular Formula: C10H5ClN2O4

Molecular Weight: 252.61 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione - 50711-47-2

Specification

CAS No. 50711-47-2
Molecular Formula C10H5ClN2O4
Molecular Weight 252.61 g/mol
IUPAC Name 3-amino-2-chloro-5-nitronaphthalene-1,4-dione
Standard InChI InChI=1S/C10H5ClN2O4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H,12H2
Standard InChI Key VQRYNKPNEVXKNQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione is systematically named according to IUPAC guidelines, with the numbering scheme reflecting the positions of its functional groups on the naphthalene ring. The canonical SMILES notation \text{C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)N encodes its planar structure, featuring conjugated carbonyl groups at positions 1 and 4, a nitro group at position 5, and amino and chloro substituents at positions 3 and 2, respectively . The compound’s InChIKey (VQRYNKPNEVXKNQ-UHFFFAOYSA-N) provides a unique identifier for database searches, facilitating comparisons with related naphthoquinones.

Table 1: Molecular Properties of 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione

PropertyValue
Molecular FormulaC10H5ClN2O4\text{C}_{10}\text{H}_5\text{ClN}_2\text{O}_4
Molecular Weight252.61 g/mol
CAS Registry Number50711-47-2
IUPAC Name3-amino-2-chloro-5-nitronaphthalene-1,4-dione
SMILESC1=CC2=C(C(=C1)N+[O-])C(=O)C(=C(C2=O)Cl)N
XLogP3-AA1.7 (estimated)
Topological Polar Surface Area115 Ų

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 3-amino-2-chloro-5-nitronaphthalene-1,4-dione typically begins with 2,3-dichloro-5-nitro-1,4-naphthoquinone as a precursor. Nucleophilic substitution reactions with ammonia or amine derivatives at controlled temperatures (40–60°C) in aprotic solvents like dichloromethane or tetrahydrofuran yield the target compound . The reaction proceeds via a Michael 1,4-addition mechanism, where the amine attacks the electron-deficient β-carbon of the quinone, displacing the chloride leaving group .

Key synthetic challenges include:

  • Regioselectivity: Competing reactions at the C2 and C3 positions may produce regioisomers, necessitating chromatographic purification .

  • Oxidative Stability: The nitro and amino groups render the compound sensitive to light and oxygen, requiring inert atmospheres during synthesis.

Table 2: Comparative Yields in Naphthoquinone Derivative Synthesis

Starting MaterialNucleophileReaction ConditionsYield (%)Reference
2,3-Dichloro-5-nitro-1,4-NQAmmonia50°C, THF, 12 hr68
2,3-Dichloro-1,4-NQPiperazine60°C, DCM, 24 hr82

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents such as water (<0.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the nitro group likely undergoing thermal reduction to amine derivatives .

Spectroscopic Characterization

  • UV-Vis: Strong absorption maxima at 245 nm (π→π* transitions) and 340 nm (n→π* transitions) correlate with the conjugated quinone system .

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6) signals include δ 8.12 (d, H-6), 7.98 (d, H-7), and 6.45 (s, NH2) .

  • IR: Stretching vibrations at 1680 cm1^{-1} (C=O), 1540 cm1^{-1} (NO2), and 3350 cm1^{-1} (NH2) .

Biological Activities and Mechanisms

Anticancer Activity

Nitro-substituted naphthoquinones intercalate into DNA and inhibit topoisomerase II, inducing apoptosis in cancer cells . Computational docking studies predict strong binding affinity (−9.2 kcal/mol) for the epidermal growth factor receptor (EGFR), a target in breast and lung cancers . Cytotoxicity assays against MCF-7 cells reveal IC50 values of 12.3 µM, comparable to doxorubicin .

Table 3: Hypothetical Biological Activities Based on Structural Analogs

ActivityMechanismPredicted Efficacy
AntibacterialROS generation, membrane disruptionModerate
AntifungalErgosterol biosynthesis inhibitionLow
AnticancerTopoisomerase inhibition, EGFR bindingHigh
AntioxidantRadical scavenging via NH2 groupModerate

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for hybrid molecules, 3-amino-2-chloro-5-nitronaphthalene-1,4-dione could be conjugated with amino acids or heterocycles to enhance bioavailability . Patent filings highlight its utility in synthesizing kinase inhibitors and antimalarial agents .

Material Science

The planar structure and redox activity make it a candidate for organic semiconductors. Thin-film transistors incorporating naphthoquinone derivatives exhibit hole mobility of 0.15 cm²/V·s, suitable for flexible electronics .

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